N-(2-furylmethyl)-2-(4-methylphenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related acetamide compounds typically involves acylation reactions, where an acyl group is introduced to an aromatic amine. For instance, derivatives of N-(2-hydroxyphenyl)acetamide have been synthesized through reactions involving chlorotrimethylsilane and chloro(chloromethyl)dimethylsilane, indicating a pathway that could potentially be adapted for the synthesis of N-(2-furylmethyl)-2-(4-methylphenyl)acetamide (Nikonov et al., 2016).
Molecular Structure Analysis
The molecular structure of acetamide derivatives, such as N-(2-Methylphenyl)acetamide, shows that the acetamide unit can be slightly twisted in relation to the aromatic substituents. This observation suggests a level of structural flexibility that may influence the properties and reactivity of N-(2-furylmethyl)-2-(4-methylphenyl)acetamide (Gowda et al., 2007).
Chemical Reactions and Properties
The reactivity of acetamide compounds often hinges on the electronic and steric effects imposed by substituents on the amide functionality. For related compounds, studies have shown that the presence of nitro and methyl groups can significantly affect their carcinogenicity, hinting at the potential reactivity pathways N-(2-furylmethyl)-2-(4-methylphenyl)acetamide might undergo (Cohen et al., 1973).
Physical Properties Analysis
Physical properties such as melting points, boiling points, and solubility are crucial for understanding the behavior of chemical compounds. While specific data on N-(2-furylmethyl)-2-(4-methylphenyl)acetamide are not readily available, studies on similar compounds can provide insights. For example, the synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide offer a glimpse into the methods used for determining such physical properties (Zhong-cheng & Shu, 2002).
Chemical Properties Analysis
The chemical properties of acetamide derivatives are profoundly influenced by their molecular structure. Investigations into compounds like 2-(4-Benzyl-5-(2-furyl)-4H-1,2,4-triazol-3-ylsulfanyl)acetamide have revealed important chemical behaviors, such as hydrogen bonding capabilities and reactivity towards electrophiles, which could be relevant for understanding the chemical properties of N-(2-furylmethyl)-2-(4-methylphenyl)acetamide (Zareef et al., 2008).
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-11-4-6-12(7-5-11)9-14(16)15-10-13-3-2-8-17-13/h2-8H,9-10H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIBBBDHGLSOEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-2-(4-methylphenyl)acetamide |
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